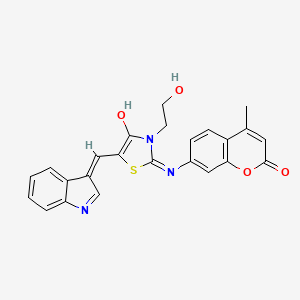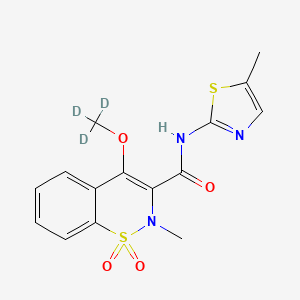
O-Methyl Meloxicam-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl Meloxicam-d3 is a deuterated form of O-Methyl Meloxicam, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C15H12D3N3O4S2, and it has a molecular weight of 368.45 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl Meloxicam-d3 involves the incorporation of deuterium atoms into the O-Methyl Meloxicam molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is carefully monitored to maintain the desired isotopic purity and to minimize any potential impurities.
Chemical Reactions Analysis
Types of Reactions
O-Methyl Meloxicam-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are often performed under inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterated analogs with modified functional groups.
Scientific Research Applications
O-Methyl Meloxicam-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics Research: The compound is used as a biochemical tool in proteomics research to study protein interactions and functions.
Pharmacokinetics Studies: It is used as an internal standard in mass spectrometry to quantify the levels of meloxicam in biological samples.
Drug Metabolism Studies: The compound is used to investigate the metabolic pathways and mechanisms of action of meloxicam and related drugs.
Isotope Labeling: this compound is used in isotope labeling studies to trace the distribution and fate of the drug in biological systems.
Mechanism of Action
O-Methyl Meloxicam-d3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition leads to a decreased synthesis of prostaglandins, which are mediators of inflammation and pain . By reducing the levels of prostaglandins, the compound provides anti-inflammatory and analgesic effects. The molecular targets involved in this mechanism include the COX-2 enzyme and the prostaglandin synthesis pathway.
Comparison with Similar Compounds
Similar Compounds
Meloxicam: The non-deuterated form of O-Methyl Meloxicam-d3, used as an NSAID.
Piroxicam: Another NSAID with a similar mechanism of action but different chemical structure.
Celecoxib: A selective COX-2 inhibitor with similar anti-inflammatory properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability and metabolic profile of the compound, making it a valuable tool in pharmacokinetics and drug metabolism studies. Additionally, the isotopic labeling allows for precise quantification and tracing in biological systems, which is not possible with non-deuterated analogs.
Properties
Molecular Formula |
C15H15N3O4S2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-4-(trideuteriomethoxy)-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19)/i3D3 |
InChI Key |
RTUDJLQLPHEBEE-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=NC=C(S3)C |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


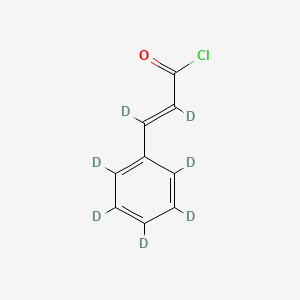
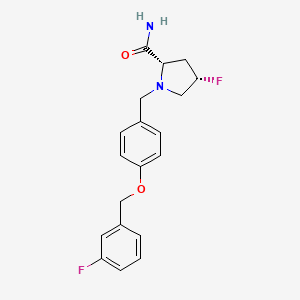
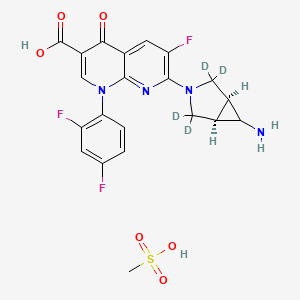
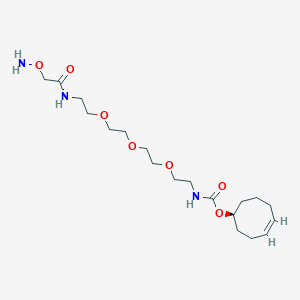
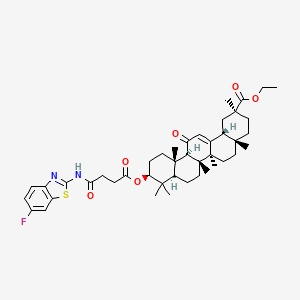
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
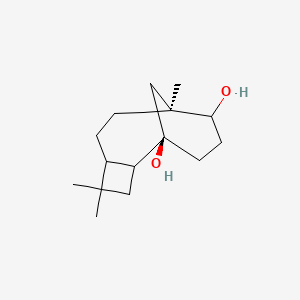



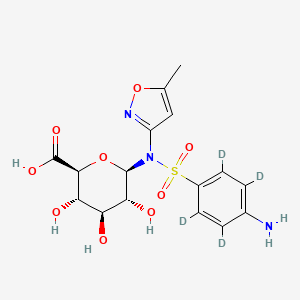
![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)
![4-[(1S)-1-[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]ethyl]benzoic acid](/img/structure/B12426746.png)
